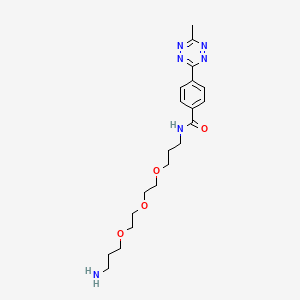

Me-Tz-PEG3-NH2

Description

Properties

IUPAC Name |

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6O4/c1-16-23-25-19(26-24-16)17-4-6-18(7-5-17)20(27)22-9-3-11-29-13-15-30-14-12-28-10-2-8-21/h4-7H,2-3,8-15,21H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWBLGKQXRRENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Me Tz Peg3 Nh2 and Its Derivatives

Precursor Synthesis and Building Block Derivatization

The construction of Me-Tz-PEG3-NH2 begins with the synthesis or acquisition of its fundamental building blocks. These precursors are often functionalized to facilitate their eventual coupling.

Methyltetrazine Moiety: The synthesis of the methyltetrazine ring is a critical step. While classical methods like the Pinner synthesis exist, they are often limited to aromatic tetrazines and can result in low yields for alkyl-substituted versions. nih.gov Modern advancements have led to more efficient routes. One such method is a Lewis acid-promoted one-pot synthesis, which can significantly improve the yield of monosubstituted and unsymmetrical tetrazines bearing functional groups necessary for further derivatization. nih.gov For instance, a tetrazine precursor might be synthesized with a carboxylic acid or an activated ester group to prepare it for coupling with the amine-terminated PEG linker.

Amino-PEG3 Moiety: The PEG3 component is a monodisperse polyethylene (B3416737) glycol spacer. This building block is typically synthesized in a stepwise fashion to ensure uniform length, which is crucial for the final compound's properties. d-nb.info The synthesis often starts with a precursor like NH2-PEG3-NH2 or, more commonly, a heterobifunctional version such as Boc-NH-PEG3-OH (tert-Butoxycarbonyl-amino-PEG3-alcohol). biochempeg.combiochempeg.com The use of a pre-functionalized and protected building block is essential for controlling the reaction sequence.

Convergent and Linear Synthetic Approaches for this compound

Two primary strategies can be envisioned for assembling the final molecule: linear and convergent synthesis. chemistnotes.com

Convergent Synthesis: A convergent strategy is generally preferred for complex molecules like this compound. chemistnotes.comnih.gov In this approach, key fragments of the molecule are synthesized independently and then combined in the final stages. pediaa.com A typical convergent route would involve:

Synthesizing a functionalized methyltetrazine (e.g., Me-Tz-COOH).

Separately preparing a protected, functionalized PEG linker (e.g., Boc-NH-PEG3-OH, which is then activated).

Coupling these two larger fragments together.

Performing a final deprotection step to reveal the terminal amine.

| Purification | Can involve purification of many sequential intermediates. | Fewer final-stage purification steps of complex molecules. |

Strategic Application of Protecting Group Chemistry in Multi-Step Synthesis

Given the presence of multiple reactive sites, protecting group chemistry is indispensable in the synthesis of this compound. The primary amine is nucleophilic and would interfere with reactions intended for other parts of the molecule, such as the formation of the tetrazine ring or its coupling to the PEG spacer. organic-chemistry.org

A protecting group must be easy to introduce, stable under various reaction conditions, and readily removable without affecting the rest of the molecule. weebly.com For the terminal amine of the PEG linker, the tert-butoxycarbonyl (Boc) group is a very common choice. organic-chemistry.orgweebly.com

The typical strategy is as follows:

Protection: A precursor like amino-PEG3-alcohol is reacted with a Boc-anhydride to form Boc-NH-PEG3-OH, protecting the amine.

Coupling: The hydroxyl end of this protected fragment is then activated and coupled to the pre-synthesized methyltetrazine moiety. The Boc group remains stable during this amide bond formation.

Deprotection: In the final step, the Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the desired this compound product with a free primary amine. organic-chemistry.org

Other protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, can also be used. weebly.com The choice of protecting group allows for an "orthogonal" strategy, where different protected groups in the same molecule can be removed selectively under different conditions. organic-chemistry.org

Table 2: Common Protecting Groups in this compound Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Deprotection Condition | Key Feature |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Acidic (e.g., TFA) organic-chemistry.org | Widely used, stable to many coupling conditions. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine) weebly.com | Allows for orthogonal deprotection schemes. |

| Benzyl | Bn | Amine, Alcohol | Hydrogenolysis, Strong Acid utsouthwestern.edu | Stable protecting group for various functionalities. |

Reaction Optimization for Efficiency and Selective Functionalization

Optimizing each reaction step is crucial for maximizing yield and purity. Key areas of optimization include the tetrazine synthesis and the coupling reaction.

Tetrazine Formation: For the synthesis of the methyltetrazine ring itself, moving beyond classical methods to Lewis acid-promoted reactions can enhance yields. Optimization involves screening different Lewis acids, adjusting catalyst loading, and fine-tuning the ratio of starting nitriles to favor the formation of the desired unsymmetrical tetrazine. nih.gov

Amide Bond Formation: The coupling of the methyltetrazine fragment to the PEG-amine fragment is a critical step. This reaction, forming an amide bond, is often facilitated by coupling reagents. Common reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). broadpharm.com Optimization parameters include the choice of coupling agent, solvent, reaction temperature, and reaction time to ensure high coupling efficiency while minimizing side reactions and racemization if chiral centers are present.

Table 3: Key Reaction Optimization Parameters

| Reaction Step | Parameter to Optimize | Desired Outcome |

|---|---|---|

| Tetrazine Synthesis | Catalyst (e.g., Lewis Acid), Reactant Ratios, Temperature. nih.gov | High yield of desired tetrazine isomer, minimal byproducts. |

| Amide Coupling | Coupling Agent (e.g., EDC, HATU), Solvent, Temperature. broadpharm.com | High coupling efficiency, prevention of side reactions. |

| Deprotection | Reagent Concentration (e.g., TFA %), Time, Temperature. | Complete removal of the protecting group without degrading the product. |

| Purification | Chromatographic Method (e.g., RP-HPLC), Eluent Composition. | High purity of the final compound (>95%). |

Scale-Up Considerations and Process Development in this compound Production

Transitioning the synthesis of this compound from a laboratory (milligram-to-gram) scale to an industrial (kilogram) scale introduces significant challenges.

Cost and Availability of Reagents: The cost of specialized precursors, such as functionalized tetrazines, and reagents like palladium catalysts or advanced coupling agents, becomes a major driver of the final product's cost. nih.gov Sourcing large quantities of high-purity raw materials is a key logistical consideration.

Process Efficiency and Safety: At a large scale, multi-step, low-yield linear syntheses are economically unviable. Convergent and one-pot reaction sequences are highly favored as they reduce the number of unit operations, solvent usage, and waste generation. d-nb.info

Purification Methods: Purification by preparative chromatography, common in the lab, is often too expensive and complex for large-scale production. Process development focuses on designing a synthesis that yields a product amenable to purification by more scalable methods like crystallization, precipitation, or extraction. d-nb.info The hydrophilic and amphiphilic nature of PEGylated compounds can make these purification steps challenging.

Quality Control: Robust analytical methods are required to ensure batch-to-batch consistency, purity, and identity of the final product, meeting the stringent requirements for its use in applications like the development of antibody-drug conjugates. medchemexpress.com Companies specializing in PEG derivative manufacturing often have dedicated facilities and quality systems to manage these scale-up activities. biochempeg.com

Chemical Reactivity, Mechanism, and Kinetic Studies of Me Tz Peg3 Nh2

Mechanistic Pathways of Inverse Electron-Demand Diels-Alder Reactions Involving Methyl Tetrazine

Inverse electron-demand Diels-Alder (IEDDA) reactions involving 1,2,4,5-tetrazines are [4+2] cycloadditions where the electron-deficient tetrazine acts as the diene and an electron-rich alkene or alkyne acts as the dienophile. illinois.eduresearchgate.netnih.gov The reaction proceeds through a concerted mechanism, forming a bicyclic intermediate. researchgate.netnih.govrsc.orgacs.org This intermediate is often highly strained and undergoes a rapid retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N2) to yield a 4,5-dihydropyridazine product. illinois.eduresearchgate.netnih.govrsc.orgacs.org The dihydropyridazine (B8628806) may then isomerize to a more stable 1,4-dihydropyridazine or undergo oxidation to form an aromatic pyridazine, depending on the reaction conditions and the dienophile used. nih.govrsc.orgacs.org

The presence of a methyl group on the tetrazine ring influences its electronic properties and steric environment. While electron-withdrawing groups on the tetrazine generally increase its reactivity in IEDDA reactions, electron-donating groups like a methyl substituent can lead to slightly slower kinetics compared to highly electron-deficient tetrazines. rsc.orgnih.govnih.govnih.govresearchgate.netharvard.edu However, methyl-substituted tetrazines, including methyl tetrazine derivatives, are known for their good stability while still exhibiting rapid reaction rates, especially with highly reactive strained dienophiles. issuu.com

Strained alkenes, such as trans-cyclooctene (B1233481) (TCO) and norbornene, are particularly reactive dienophiles in IEDDA reactions with tetrazines. illinois.eduresearchgate.netnih.govrsc.orgacs.orgnih.govrsc.orgwikipedia.orgbroadpharm.comiris-biotech.detcichemicals.comlumiprobe.comunits.itrsc.orgrsc.orgnih.gov The high reactivity is primarily attributed to the significant ring strain inherent in these molecules, which is released during the cycloaddition, providing a strong driving force for the reaction. nih.govnih.govwikipedia.orgtcichemicals.com

The reaction between methyl tetrazine and trans-cyclooctene is exceptionally fast, making it one of the most efficient bioorthogonal click reactions. nih.govissuu.combroadpharm.comiris-biotech.detcichemicals.com This rapid kinetics is crucial for applications requiring fast and selective conjugation, particularly in complex biological environments. illinois.edunih.govbroadpharm.comiris-biotech.detcichemicals.com The reaction with norbornene is also fast and widely used, although typically slower than with TCO. nih.govd-nb.info The mechanism follows the general IEDDA pathway described above, resulting in the formation of a dihydropyridazine adduct and the release of N2 gas. researchgate.netnih.govacs.org In the case of norbornene, the initial adduct is a strained bicyclic structure that rapidly extrudes N2. researchgate.netacs.org

Steric hindrance around the reactive centers of both the tetrazine and the dienophile can impede the approach and proper alignment of the reacting molecules in the transition state, thereby reducing the reaction rate. nih.govrsc.orgtcichemicals.comacs.orgnih.gov Bulky substituents on the tetrazine or the strained alkene can lead to slower reactions. acs.org The PEG3 linker in Me-Tz-PEG3-NH2, while providing solubility, also introduces some steric bulk near the tetrazine, which could potentially influence the reaction rate depending on the specific dienophile and reaction environment. However, the flexibility of the PEG chain can help mitigate some steric effects.

Kinetic Analysis of Tetrazine-Mediated Cycloadditions

Kinetic studies of tetrazine-mediated cycloadditions are essential for understanding the reaction efficiency and optimizing conditions for specific applications, particularly in bioorthogonal chemistry. The reactions are typically monitored by observing the decrease in the characteristic absorption of the tetrazine chromophore, usually in the range of 510-550 nm, using techniques such as UV-Vis or stopped-flow spectrophotometry. nih.govnih.govbroadpharm.comd-nb.infoacs.org

Reaction rate constants for tetrazine cycloadditions have been determined under various conditions, including different temperatures, pH values, and solvent compositions. For highly reactive pairs like tetrazine and TCO, second-order rate constants can be extremely high, reported to be in the range of 10³ to over 10⁶ M⁻¹s⁻¹. nih.govissuu.combroadpharm.comiris-biotech.detcichemicals.comacs.org For example, methyl-substituted tetrazines have shown rate constants of approximately 1000 M⁻¹s⁻¹ with TCO derivatives in aqueous media. issuu.com Reactions with norbornene are generally slower but still considered fast for bioorthogonal applications, with reported rate constants varying depending on the specific tetrazine and norbornene derivatives. nih.govd-nb.info

The rate constants can vary significantly based on the substituents on both the tetrazine and the dienophile, as well as the reaction environment. Studies have shown that variations in tetrazine substituents can lead to over 200-fold differences in reaction rates with the same dienophile, and combining different tetrazines and dienophiles can result in even larger differences, exceeding 14,000-fold. nih.gov

Here is a table summarizing representative second-order rate constants for tetrazine reactions with strained alkenes from the literature:

| Tetrazine Substituent(s) | Dienophile | Solvent/Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Methyl | TCO derivative | Aqueous media | ~1000 | issuu.com |

| Various (tuning) | TCO | Not specified | 800 to 30000 | issuu.comiris-biotech.de |

| Various (tuning) | Norbornene (BCN) | MeOH | 0.58 to 125 | nih.gov |

| 3,6-dipyridin-2-yl | Norbornene | Methanol | 0.15 | d-nb.info |

| 3,6-dipyridin-2-yl | 2,3-dihydrofuran | Methanol | 0.008 | d-nb.info |

| 3,6-diphenyl | 2,3-dihydrofuran | Toluene (B28343), 100°C | Slower than above | d-nb.info |

| Various Aryl/Pyridyl | TCO | 1,4-dioxane, 25°C | 100 to 620 | acs.org |

| Vinyl ether substituted | TCO-PEG4 | DPBS, 37°C | 1820 to 6450 | acs.org |

| Bispyridyl | TCO (conjugated) | PBS, 37°C | (13 ± 0.08) × 10³ | nih.gov |

Note: The specific methyl tetrazine in this compound may have slightly different kinetics depending on the exact structure of the methyl tetrazine moiety (e.g., position of methyl) and the influence of the PEG linker.

Solvent plays a significant role in the velocity and yield of tetrazine cycloaddition reactions. Protic solvents, particularly water, are known to accelerate the IEDDA reaction between tetrazines and dienophiles. rsc.orgacs.org This acceleration in water is attributed to factors such as stabilization of the polar transition state through hydrogen bonding and enhanced hydrophobic interactions between the reactants. rsc.orgacs.org Hydrogen bonding between protic solvent molecules and the nitrogen atoms of the tetrazine can decrease electron density on the tetrazine ring, potentially increasing its reactivity. rsc.orgacs.org

Different solvents can lead to variations in reaction rates and product distribution. For instance, studies have shown that switching from less polar solvents like toluene to more polar solvents like acetonitrile (B52724) or chloroform (B151607) can influence reaction yields and rates. rsc.orgnih.gov The solubility of the reactants in the chosen solvent is also a critical factor affecting reaction velocity and yield. d-nb.info While many tetrazine ligations proceed efficiently in aqueous media, some tetrazines with the fastest kinetics may have limited stability in water. nih.govharvard.edu The PEG3 linker in this compound enhances its solubility in aqueous and polar environments, facilitating reactions in such media, which is advantageous for biological applications. thermofisher.combiochempeg.com

Amine-Directed Chemical Transformations

The terminal primary amine group (-NH2) in this compound provides a versatile handle for further chemical modifications and conjugations. Primary amines are good nucleophiles and can participate in a variety of reactions, allowing the this compound molecule to be coupled to other molecules or surfaces containing compatible functional groups.

Common amine-directed chemical transformations include:

Amide bond formation: Reaction with carboxylic acids or activated carboxylic acid derivatives such as N-hydroxysuccinimide (NHS) esters. thermofisher.combiochempeg.comiris-biotech.de This is a widely used method for conjugating amines to carboxylic acid-containing molecules or activated surfaces.

Alkylation: Reaction with alkyl halides or epoxides. creativepegworks.com

Acylation: Reaction with acyl halides or anhydrides.

Schiff base formation: Reaction with aldehydes or ketones, which can then be reduced to stable secondary amines. biochempeg.comcreativepegworks.combiochempeg.com

Michael addition: Addition to activated double bonds, such as maleimides, which is commonly used for conjugation to thiol groups, although amines can also react, especially at higher pH. thermofisher.comcreativepegworks.com

Urea (B33335) or thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates. creativepegworks.comnih.gov

The presence of the PEG3 linker influences the reactivity and accessibility of the terminal amine. The flexibility and hydrophilicity of the PEG chain can improve the solubility of the molecule and reduce steric hindrance around the amine, facilitating its reaction with other molecules, particularly larger biomolecules. thermofisher.combiochempeg.com The PEG linker also provides a flexible spacer arm between the tetrazine moiety and the point of attachment via the amine, which can be beneficial in various applications, such as creating conjugates where the reactivity of the tetrazine needs to be spatially separated from another functional group or surface.

Acylation Reactions for Amide Bond Formation

The primary amine group of this compound readily participates in acylation reactions, leading to the formation of stable amide bonds. This reaction is a cornerstone for conjugating the Me-Tz-PEG3 linker to molecules containing carboxylic acid or activated carboxylic acid functionalities. The general mechanism for amine acylation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the acylating agent.

Typically, carboxylic acids are not sufficiently reactive to directly react with amines under mild conditions. Therefore, activation of the carboxylic acid is usually required. Common strategies involve using coupling reagents (e.g., carbodiimides like EDC or DCC, often in conjunction with NHS or Sulfo-NHS) or employing activated carboxylic acid derivatives such as acid chlorides, acid anhydrides, or activated esters.

The mechanism with an activated ester, for instance, involves the amine attacking the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (the activated ester part) and deprotonation of the nitrogen yields the stable amide bond. The reaction rate is influenced by factors such as the reactivity of the acylating agent, the basicity and steric hindrance of the amine, solvent polarity, and temperature. While general principles of amine acylation kinetics and mechanisms are well-established, specific kinetic studies detailing the acylation of the primary amine within this compound with various acylating agents are not extensively reported in the readily available literature. However, the widespread use of this compound for creating tetrazine-activated biomolecules via reaction with carboxylic acids confirms the efficacy of this reaction for conjugation purposes.

Reductive Amination and Nucleophilic Addition Reactions

The terminal primary amine of this compound is also reactive towards carbonyl compounds (aldehydes and ketones) via reductive amination. This reaction sequence provides a pathway to form stable secondary amines. The process begins with the nucleophilic addition of the primary amine to the carbonyl group, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield an imine (Schiff base). The imine intermediate, containing a carbon-nitrogen double bond, is then reduced to a stable secondary amine using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The mechanism of reductive amination involves the initial formation of the iminium cation intermediate, which is then attacked by the hydride from the reducing agent. Reductive amination is a versatile method for amine synthesis and is applicable to primary amines reacting with aldehydes or ketones. The reaction conditions, including pH, choice of reducing agent, and solvent, can influence the efficiency and selectivity of the reductive amination. Similar to acylation, detailed kinetic and mechanistic studies specifically focused on the reductive amination of the this compound amine are not commonly found in broad scientific databases. However, its utility in conjugating amine-reactive molecules to tetrazine-reactive molecules via reductive amination is noted.

Beyond reductive amination with carbonyls, the primary amine can also participate in other nucleophilic addition reactions, such as reactions with epoxides or activated alkenes (e.g., Michael addition acceptors), although these applications for this compound are less commonly highlighted compared to acylation and reductive amination in the context of bioconjugation linkers.

Computational Chemistry and Molecular Modeling of Reaction Energetics and Intermediates

Computational chemistry and molecular modeling techniques, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, transition states, intermediate structures, and reaction energetics. These methods can help elucidate the factors governing reactivity and selectivity. Studies employing computational approaches have been used to investigate the mechanisms and kinetics of amine acylation and reductive amination reactions in general, as well as to understand the properties and reactivity of tetrazine compounds in click chemistry.

Strategic Applications and Conjugation Paradigms of Me Tz Peg3 Nh2

Advanced Bioconjugation in Chemical Biology and Medicinal Chemistry Research

Me-Tz-PEG3-NH2 is a valuable tool in bioconjugation, enabling the site-specific or selective modification of biomolecules for research and therapeutic development. The bioorthogonal nature of the tetrazine ligation allows reactions to be performed in complex biological environments, including in vitro systems and potentially in living cells, without interfering with native biochemical processes issuu.com.

Site-Specific Modification of Proteins and Peptides for Functional Studies

Site-specific modification of proteins and peptides is crucial for understanding their function, tracking their localization, and creating novel bioconjugates with defined stoichiometry and activity. The this compound linker can be employed in strategies to achieve this specificity. For instance, if a protein or peptide is engineered or modified to contain a single strained alkene (like TCO) at a desired site, this compound can be rapidly and selectively conjugated to this site via the IEDDA click reaction of the tetrazine group issuu.comgoogle.com. Alternatively, the amine group of this compound can be reacted with a protein or peptide that has been site-specifically modified with a carboxylic acid or activated ester handle, introducing the Me-Tz group for subsequent click reactions issuu.com. The PEG3 linker helps maintain protein solubility and can reduce potential aggregation issues associated with labeling issuu.com. Studies have demonstrated the use of tetrazine click chemistry for site-specific protein modification issuu.comgoogle.comacs.orgucl.ac.uk. For example, a 6-Me-TZ-maleimide reagent has been used to modify a single cysteine residue on DNA polymerase google.com. While not the exact compound, the principle of using a Me-Tz group attached via a linker for site-specific protein modification is established.

Synthesis of Antibody-Drug Conjugate (ADC) Linker Architectures

Antibody-Drug Conjugates (ADCs) are a promising class of therapeutics that utilize an antibody to selectively deliver a cytotoxic payload to target cells. The linker connecting the antibody and the drug is a critical component influencing ADC stability, efficacy, and safety sciclix.com. This compound can serve as a versatile building block in the construction of ADC linkers. The amine group can be coupled to a cytotoxic drug, often via a cleavable linker (e.g., a peptide sequence sensitive to lysosomal proteases like Val-Cit or Val-Ala, or a glucuronide linker) sciclix.comnih.gov. The resulting drug-linker construct, now bearing a Me-Tz group, can then be conjugated to an antibody that has been modified with a complementary click handle, such as TCO sci-hub.sersc.org. This click conjugation offers advantages in terms of speed, efficiency, and bioorthogonality compared to traditional methods that target lysine (B10760008) or cysteine residues non-specifically, potentially leading to more homogeneous ADCs with controlled drug-antibody ratios (DAR) sciclix.comnih.gov. Research has shown the use of PEGylated tetrazine linkers in the synthesis of ADCs and dual-labeled antibodies via click chemistry sci-hub.sersc.orgmedchemexpress.com. For instance, a dual-labeling approach used MeTz-PEG4-containing constructs conjugated to antibodies via click chemistry sci-hub.se. Another study involved the synthesis of a linker for antibody functionalization using an azido-PEGylated methyl tetrazine fragment derived from NH2-PEG3-N3, highlighting the utility of PEG3 linkers in this context rsc.org.

Functionalization of Oligonucleotides and Nucleic Acid Mimics

Functionalization of oligonucleotides and nucleic acid mimics is important for developing probes, diagnostics, and therapeutics. Click chemistry, including tetrazine ligation, has been applied in this area issuu.comgoogle.combiorxiv.org. This compound can be used to introduce a tetrazine handle onto oligonucleotides. The amine group could react with a modified oligonucleotide containing a carboxylic acid or activated ester. The resulting tetrazine-modified oligonucleotide can then participate in click reactions with complementary strained alkenes attached to other molecules or surfaces biorxiv.org. This allows for the creation of oligonucleotide conjugates with enhanced properties, such as improved cellular uptake, stability, or the ability to bind to specific targets or surfaces. Conjugation of oligonucleotides to proteins using IEDDA click reaction has been demonstrated, further supporting the applicability of this chemistry in nucleic acid functionalization google.com.

Integration into Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders

Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent proteasomal degradation. These molecules typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two precisepeg.com. This compound can serve as a versatile linker component in the synthesis of PROTACs and degraders. The amine group can be coupled to either the target protein ligand or the E3 ligase ligand, while the tetrazine group can be used to connect to the other ligand, provided it is modified with a compatible strained alkene click handle medchemexpress.comprecisepeg.com. The PEG3 linker is suitable for PROTAC design as its length and flexibility can influence the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is critical for efficient degradation precisepeg.com. Linkers containing both methyl-tetrazine and PEG3-amine components have been synthesized for use in designing degraders precisepeg.com. Additionally, PEG-based PROTAC linkers incorporating tetrazine groups have been reported, indicating the relevance of this chemistry in the field of targeted protein degradation medchemexpress.com.

Development of Biocompatible Probes for In Vitro Systems

This compound is well-suited for developing biocompatible probes for various in vitro applications, including cellular imaging, diagnostics, and functional assays. The PEG3 linker enhances solubility in aqueous media and contributes to the biocompatibility of the resulting probe issuu.comissuu.com. The tetrazine group allows for rapid and specific labeling of targets modified with strained alkenes in complex biological matrices, such as cell lysates or on the surface of live cells, with minimal background reactivity issuu.com. The amine group provides a convenient attachment point for fluorophores, reporter molecules, biomolecules, or solid supports, enabling the creation of diverse probes. Examples of using click chemistry, including tetrazine ligation, for labeling biomolecules in live cells and for creating functionalized protein conjugates highlight the utility of such linkers in developing in vitro probes issuu.comacs.orgsci-hub.se.

Functionalization in Materials Science and Surface Engineering

Construction and Stabilization of Advanced Hydrogel Networks

Hydrogels are crosslinked polymeric networks capable of absorbing large amounts of water. Their properties, such as mechanical strength, swelling ratio, and degradation rate, are highly dependent on the nature and density of the crosslinks. Bioorthogonal click chemistry, particularly the tetrazine-dienophile reaction, has emerged as a powerful tool for the formation and stabilization of hydrogels under physiological conditions, avoiding harsh chemicals or UV irradiation that can damage encapsulated cargo or cells.

Compounds like this compound can be incorporated into hydrogel systems in several ways. For instance, the amine group can be used to functionalize polymers or biomolecules with the tetrazine moiety. Subsequently, these tetrazine-functionalized components can be rapidly crosslinked with components functionalized with a complementary dienophile, such as norbornene or TCO, via IEDDA click chemistry to form a stable hydrogel network. This approach allows for precise control over the crosslinking density and kinetics, enabling the formation of hydrogels with tailored properties for applications in tissue engineering, drug delivery, and cell encapsulation. Research indicates that tetrazine-mediated crosslinking can occur rapidly and efficiently, leading to the formation of robust hydrogels.

Surface Modification of Nanomaterials (e.g., Nanoparticles, Quantum Dots) for Research Platforms

Surface modification of nanomaterials is crucial for tailoring their interactions with biological systems and their environment, enabling targeted delivery, improved stability, and integration into diagnostic or therapeutic platforms. This compound can be effectively utilized to functionalize the surface of various nanomaterials, including polymeric nanoparticles, liposomes, and quantum dots.

The amine group of this compound can be directly coupled to activated surfaces or molecules present on the nanomaterial surface, such as carboxylic acids or activated esters, forming stable amide bonds. Alternatively, if the nanomaterial surface presents amine groups, the tetrazine moiety of a complementary functionalized molecule (e.g., TCO-NHS ester) could react with the amine of this compound after it has been attached to the nanomaterial via its tetrazine. This allows for the introduction of the reactive tetrazine handle onto the nanomaterial surface. Once functionalized with the tetrazine, the nanomaterial can then be conjugated to any molecule or surface presenting a compatible dienophile via fast and specific click chemistry. This strategy has been employed to attach targeting ligands, imaging probes, or other functional molecules to nanoparticles, facilitating their use in targeted drug delivery, in vivo imaging, and biosensing. Studies have shown that tetrazine click chemistry provides a rapid and efficient method for nanoparticle functionalization.

Polymer Functionalization for Controlled Release and Sensing Applications

Functionalizing polymers with specific chemical groups is essential for developing materials with advanced properties, such as controlled drug release profiles, responsiveness to stimuli, or the ability to sense specific analytes. This compound offers a versatile tool for introducing either an amine or a tetrazine handle onto a polymer backbone or side chain.

Polymers containing reactive groups like carboxylic acids, esters, or epoxides can be functionalized with the amine group of this compound through standard coupling reactions. This yields a polymer functionalized with the tetrazine moiety. Alternatively, if the polymer contains amine groups, it can be reacted with an activated dienophile (e.g., TCO-NHS) and subsequently conjugated to the tetrazine of this compound. The resulting tetrazine-functionalized polymer can then participate in click reactions with dienophile-modified molecules, including therapeutic agents, sensing elements, or other polymers. This allows for the creation of complex polymer architectures, such as hydrogels with tunable release kinetics or polymers incorporating sensing probes that change properties upon binding to an analyte via a click reaction. The bioorthogonal nature of the tetrazine click reaction ensures that functionalization can occur without interfering with other functionalities present on the polymer or the conjugated molecule.

Design and Application of Bioorthogonal Imaging Agents and Probes

Bioorthogonal click chemistry has revolutionized the design of imaging agents and probes by allowing specific labeling of biomolecules and structures in complex biological environments with minimal background signal. This compound serves as a valuable precursor or linker in the development of such agents.

Development of Fluorescent Labeling Reagents for Cellular and Subcellular Studies

Fluorescent probes are indispensable tools for visualizing biological processes in cells and tissues. By conjugating a fluorophore to a molecule that can participate in bioorthogonal click chemistry, researchers can achieve highly specific labeling. This compound can be used to create tetrazine-functionalized fluorescent probes.

Typically, a fluorophore is functionalized with an amine-reactive group (e.g., NHS ester). This activated fluorophore can then be coupled to the amine group of this compound, resulting in a fluorescent probe equipped with a reactive tetrazine moiety. This tetrazine-fluorophore construct can then be used to label biomolecules or structures that have been previously functionalized with a complementary dienophile (e.g., TCO-modified proteins, lipids, or glycans) through a rapid and specific click reaction. This approach enables precise visualization of target molecules within live cells or organisms with minimal interference from non-specific binding, offering significant advantages for studying dynamic biological events. Studies have demonstrated the effectiveness of tetrazine-based click chemistry for fast and specific fluorescent labeling in live cells.

Precursor Synthesis for Radiopharmaceutical Development in Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in medical diagnosis and research. It relies on the administration of a radiotracer, a molecule labeled with a positron-emitting radionuclide. Bioorthogonal click chemistry, particularly tetrazine ligation, has emerged as a promising strategy for developing novel radiopharmaceuticals, especially in pretargeting approaches.

Analytical Methodologies for Characterization of Me Tz Peg3 Nh2 and Its Conjugates

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable insights into the molecular structure, functional groups, and electronic properties of Me-Tz-PEG3-NH2 and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the different nuclei within the molecule and their chemical environments.

¹H NMR is particularly useful for identifying and quantifying the protons in each part of the molecule: the methyl group attached to the tetrazine, the ethylene (B1197577) glycol units of the PEG3 linker, and the protons on the carbon adjacent to the amine group. The characteristic chemical shifts, splitting patterns, and integration ratios of the signals allow for confirmation of the expected structure and the presence of all components in the correct stoichiometry. For PEGylated compounds, ¹H NMR can also be used to determine the average molecular weight or the degree of PEGylation by comparing the integration of signals from the PEG repeating units to those of a distinct end-group or the molecule it is conjugated to. medchemexpress.comfluoroprobe.com Monitoring reactions involving the amine or tetrazine moieties can be done by observing the disappearance of reactant peaks or the appearance of product peaks in the ¹H NMR spectrum. broadpharm.combroadpharm.com

¹³C NMR provides complementary information by revealing the carbon skeleton of the molecule. The distinct carbon environments in the methyltetrazine, PEG3 linker, and the carbon bearing the amine group will give rise to characteristic signals, further confirming the structure. medchemexpress.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The absorption of infrared radiation by the molecule results in vibrations of specific bonds, producing a spectrum with peaks corresponding to these vibrations. Key functional groups in this compound that can be identified by IR include the N-H stretch of the primary amine, the C-O stretch of the ether linkages in the PEG chain, the C-H stretches from the methyl and methylene (B1212753) groups, and characteristic vibrations from the tetrazine ring system. IR spectroscopy can be used to confirm the presence of these groups in the synthesized linker and to monitor chemical reactions by observing the disappearance of reactant peaks (e.g., carbonyl stretches if involved in conjugation) or the appearance of new product peaks. fluoroprobe.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is particularly useful for characterizing molecules containing chromophores, which are functional groups that absorb light in the ultraviolet or visible regions of the spectrum. The tetrazine moiety in this compound is a chromophore with a characteristic absorption band, typically in the range of 500-550 nm, attributed to n-π* electron transitions. UV-Vis spectroscopy can be used to confirm the presence of the tetrazine group and to quantify the concentration of the compound or its tetrazine-containing conjugates in solution based on the Beer-Lambert law. fluoroprobe.com Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring the kinetics of reactions involving the tetrazine moiety, such as inverse electron-demand Diels-Alder cycloaddition reactions, by tracking the decrease in the characteristic tetrazine absorbance peak over time. fluoroprobe.commedchemexpress.com

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) techniques are essential for determining the molecular weight of this compound and its conjugates and for identifying impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique commonly used for analyzing polar molecules, including those with PEG chains and amine groups. In ESI-MS, the sample solution is sprayed through a charged needle, creating highly charged droplets that evaporate, leading to the formation of gas-phase ions. ESI-MS typically produces multiply charged ions, which can be deconvoluted to determine the accurate molecular weight of the analyte. medchemexpress.com ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) to separate components in a mixture before mass analysis, allowing for the assessment of purity and the identification of impurities. For PEGylated compounds, ESI-MS can sometimes be challenging due to the heterogeneity of polymeric PEGs and the formation of complex charge envelopes. However, techniques like post-column addition of amines can help reduce charge states and simplify spectra for analysis. medchemexpress.com ESI-MS is valuable for confirming the molecular weight of this compound and its smaller conjugates and for detecting related impurities. medchemexpress.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is another widely used technique for determining the molecular weight of larger molecules, including polymers and bioconjugates. In MALDI-TOF MS, the analyte is mixed with a matrix material, co-crystallized on a target plate, and irradiated with a laser. The matrix absorbs the laser energy and transfers it to the analyte, causing ionization and desorption. The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by measuring their time of flight. MALDI-TOF MS typically produces singly charged ions, simplifying spectral interpretation. This technique is particularly useful for confirming the molecular weight of this compound conjugates, especially those involving larger biomolecules. MALDI-TOF MS can also provide information about the presence of different conjugated species and potential fragmentation products. However, for very large synthetic polymers or highly PEGylated proteins, MALDI can sometimes have limitations in ionization efficiency and may produce matrix adducts that complicate analysis. medchemexpress.com

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic methods are fundamental for separating and analyzing this compound and its conjugates based on properties such as size, charge, and polarity.

HPLC is a widely used technique for analyzing the purity of this compound and monitoring chemical reactions involving the linker. Different HPLC modes, such as reversed-phase HPLC (RP-HPLC), can be employed depending on the specific properties of the molecule and the matrix. HPLC equipped with a UV detector is commonly used for the quantitative and qualitative analysis of compounds that absorb UV light, which the tetrazine moiety in this compound is expected to do jchr.org. RP-HPLC with ion pairing can offer enhanced sensitivity and resolution for certain analytes jchr.org.

HPLC is effective for separating the target compound from impurities, unreacted starting materials, and byproducts, allowing for the determination of purity levels chempep.comfrontiersin.orgnih.gov. It can also be used to monitor the progress of conjugation reactions by observing the decrease in reactants and the appearance of product peaks over time frontiersin.orgnih.gov.

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is particularly useful for analyzing the size and homogeneity of conjugates formed using this compound. This technique separates molecules based on their hydrodynamic volume in solution. For bioconjugates, SEC can determine the apparent molecular weight of the conjugate and assess the presence of aggregates or fragmented species iaea.orggoogleapis.com.

SEC-HPLC, often coupled with a UV detector or multi-angle light scattering (MALS) detector, provides information on the molecular weight distribution and the proportion of monomeric conjugate versus higher-order species iaea.orggoogleapis.com. This is critical for confirming that the conjugation has resulted in a product of the expected size and that aggregation, which can impact biological activity and pharmacokinetics, is minimal iaea.orggoogleapis.com.

An example application of SEC is in the characterization of PEGylated liposomes or protein conjugates, where a clear shift to a higher molecular weight is observed upon successful conjugation of a PEG-containing linker googleapis.comrsc.org.

Polyacrylamide Gel Electrophoresis (PAGE), particularly SDS-PAGE, is a common technique for analyzing protein and bioconjugate samples. While primarily separating proteins based on size, PAGE can be used to visualize the successful conjugation of this compound to a biomolecule by observing a shift in the band corresponding to the modified species compared to the unconjugated biomolecule oregonstate.edu.

SDS-PAGE mobility shift assays can provide a simple and generalizable method for testing the reactivity of tetrazine-modified proteins oregonstate.edu. A successful conjugation with a PEG polymer, such as the PEG3 in this compound, will typically result in a slower migration of the reactive target protein on the gel compared to the unmodified protein oregonstate.edu. PAGE can also help identify the presence of unconjugated protein or aggregates nih.gov.

Quantitative Methodologies for Functional Group Titration and Linker Density Determination

Quantitative methods are essential for determining the amount of functional groups present in this compound and its conjugates, which in turn helps determine the linker density on a modified molecule.

Titration-based assays are classical methods used to quantify primary amine groups. For this compound, the terminal primary amine can be quantified through various titration techniques. These methods typically involve reacting the amine with a titrant and detecting the endpoint of the reaction, often using a colorimetric indicator or potentiometric measurement.

While specific data for this compound amine quantification by titration was not found in the search results, titration methods are generally applicable for determining the concentration of basic functional groups like amines chempep.com. This can be used to assess the purity of the starting material or to determine the number of available amine groups for conjugation.

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are valuable for quantifying the tetrazine content in this compound and its conjugates. Tetrazine moieties exhibit characteristic absorption in the UV-Vis spectrum, allowing for their detection and quantification by measuring absorbance at a specific wavelength jchr.orgajpamc.comijcce.ac.irresearchgate.netekb.eg.

Studies on the spectrophotometric determination of other tetrazine-containing compounds or dyes like Tartrazine (a different compound, but demonstrating the principle of spectrophotometric quantification of chromophores) highlight the utility of this approach for quantitative analysis jchr.orgajpamc.comijcce.ac.irresearchgate.netekb.eg. While spectral overlap with other species in complex matrices can sometimes be a limitation, UV-Vis spectroscopy remains a straightforward and widely accessible method for tetrazine quantification researchgate.net.

Advanced Research Directions and Future Innovations Involving Me Tz Peg3 Nh2

Exploration of Enhanced Reactivity and Selectivity in Novel Me-Tz-PEG3-NH2 Derivatives

Future research will likely focus on tuning the reactivity and selectivity of this compound through targeted modifications to its structure. While the methyl group on the tetrazine enhances stability and maintains fast kinetics, exploring alternative substituents could lead to derivatives with tailored reaction rates or altered selectivity towards different dienophiles uniroma1.itnih.gov. Studies have shown that the electronic properties and steric hindrance of substituents on the tetrazine ring can significantly impact the IEDDA reaction kinetics broadpharm.comtebubio.comtcichemicals.com. For instance, electron-withdrawing groups can accelerate the reaction, while steric modifications can influence selectivity broadpharm.comtebubio.com.

Furthermore, modifications to the PEG3 linker could influence the presentation and accessibility of the tetrazine and amine functional groups, potentially impacting reaction efficiency in crowded biological environments or on solid supports. Varying the length, branching, or incorporating different functional groups within the PEG chain could yield derivatives with optimized properties for specific applications. Research into novel dienophile partners that exhibit even faster kinetics or offer orthogonal reactivity with other click chemistry handles would also enhance the versatility of this compound-based conjugations.

Integration of this compound into Automated Synthesis and High-Throughput Screening Platforms

The rapid and efficient nature of the tetrazine ligation makes this compound an ideal candidate for integration into automated synthesis workflows and high-throughput screening (HTS) platforms. The bioorthogonal nature of the reaction allows for conjugation reactions to be performed in the presence of a wide variety of functional groups and in aqueous conditions, which is highly compatible with automated systems bocsci.comnih.govnih.gov.

Future innovations will involve developing standardized protocols and reaction conditions for the automated conjugation of this compound to diverse substrates, including peptides, proteins, nucleic acids, and small molecules, on solid phase or in solution. This would enable the rapid generation of large libraries of conjugates for drug discovery, material science, and diagnostics. The amine group on this compound provides a convenient handle for solid-phase attachment or for reaction with activated esters or carboxylic acids, further facilitating automated synthesis axispharm.com. Integrating this compound into microfluidic platforms and array-based synthesis systems could enable high-throughput generation and screening of functionalized molecules and materials.

Development of Multifunctional this compound Conjugates for Complex Biological Systems

The heterobifunctional nature of this compound, possessing both a reactive tetrazine and a versatile amine, makes it a valuable tool for constructing multifunctional conjugates for complex biological systems. Future research will focus on leveraging these two distinct functional groups to create sophisticated molecular architectures.

One key area is the development of advanced antibody-drug conjugates (ADCs) and other targeted delivery systems nih.gov. This compound can serve as a linker to attach therapeutic payloads, imaging agents, or targeting ligands to antibodies or other biomolecules. The tetrazine can be used for rapid conjugation to a modified antibody (e.g., bearing a TCO), while the amine can be coupled to a drug or imaging molecule. This modular approach allows for the creation of conjugates with precise stoichiometry and defined linkage points.

Beyond ADCs, this compound can be used to create probes for multimodal imaging, theranostic agents combining therapeutic and diagnostic capabilities, and constructs for studying complex biological interactions in situ. The PEG linker enhances the solubility and pharmacokinetics of these conjugates, improving their performance in biological environments nih.govuniroma1.it. Future work will explore the use of this compound in creating conjugates for cell surface modification, intracellular delivery, and the assembly of higher-order biological structures.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound

As the importance of sustainable and green chemistry grows, future research will explore environmentally friendly approaches for the synthesis and application of this compound. While the tetrazine click reaction itself is considered relatively green due to its catalyst-free nature and compatibility with aqueous solvents, the synthesis of the this compound linker itself can be optimized. bocsci.comnih.govnih.gov

Future directions include developing synthetic routes that utilize renewable feedstocks, minimize waste generation, and employ milder reaction conditions and less hazardous solvents. Exploring biocatalytic or photocatalytic methods for the synthesis of the tetrazine or for the incorporation of the PEG3 and amine functionalities could offer greener alternatives. Additionally, research into the recyclability and degradability of this compound and its conjugates will be important for minimizing environmental impact. Applying green chemistry principles to the purification and handling of this compound will also contribute to more sustainable research and development practices.

Theoretical and Computational Predictions for Tailored Conjugate Performance and Design

Theoretical and computational methods will play an increasingly vital role in guiding the design and predicting the performance of this compound-based conjugates. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure and reactivity of this compound and its derivatives, helping to predict reaction rates and potential side reactions tcichemicals.com.

Molecular dynamics simulations can be used to model the behavior of this compound conjugates in solution or in complex biological environments, providing information on their conformation, flexibility, and interactions with target molecules. This can inform the design of linkers and conjugates with optimized binding affinity, stability, and targeting efficiency. Furthermore, quantitative structure-activity relationship (QSAR) modeling can correlate structural variations in this compound derivatives and their conjugates with their biological activity, enabling the rational design of molecules with desired properties. Machine learning algorithms can be trained on experimental data to predict the outcome of conjugation reactions or the performance of conjugates, accelerating the discovery and optimization process.

Q & A

Q. How should researchers address potential conflicts between proprietary and academic uses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.